2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Overview
Description
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol It is characterized by the presence of a chloro group, a pyrrolidinone ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Uniqueness
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLKTXPCMGMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1N2CCCC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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